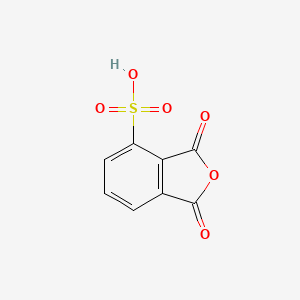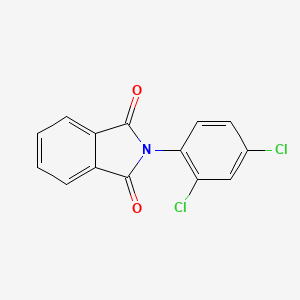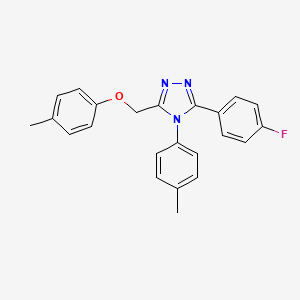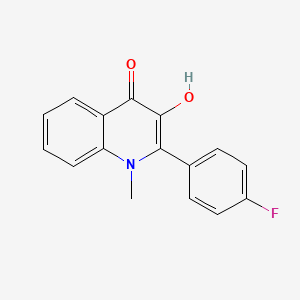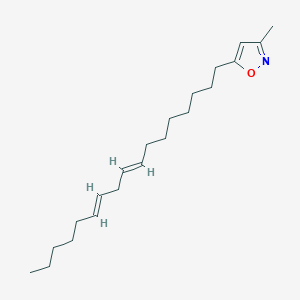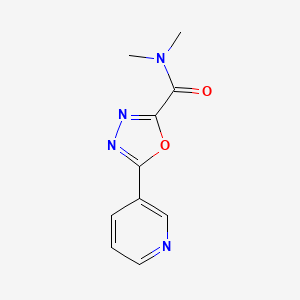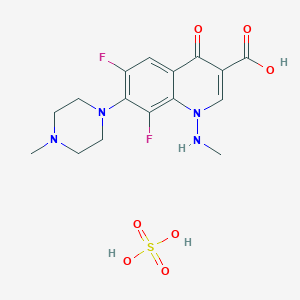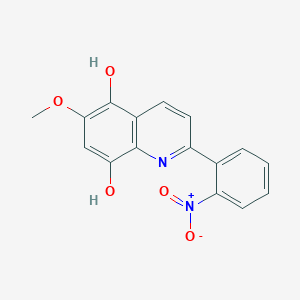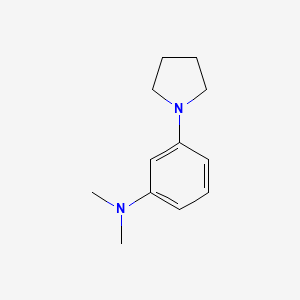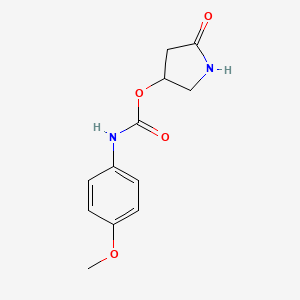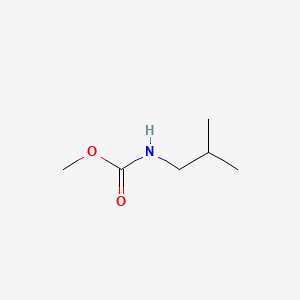
Methyl (isobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (isobutyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (isobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of isobutylamine with methyl chloroformate. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (isobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and other organic compounds. These products have applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl (isobutyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (isobutyl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (isobutyl)carbamate include:
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
- Butyl carbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its isobutyl group provides steric hindrance, influencing its reactivity compared to other carbamates. This uniqueness makes it valuable in specific applications where other carbamates may not be suitable .
Properties
CAS No. |
56875-02-6 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C6H13NO2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
XHNVYMUDGCGQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




